molecular formula C8H4CuI B15483236 copper(1+);1-ethynyl-4-iodobenzene CAS No. 13408-11-2

copper(1+);1-ethynyl-4-iodobenzene

Cat. No.: B15483236
CAS No.: 13408-11-2
M. Wt: 290.57 g/mol
InChI Key: WHQNUBWASOOLNR-UHFFFAOYSA-N
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Description

Copper(1+);1-ethynyl-4-iodobenzene is a copper(I) acetylide complex derived from the terminal alkyne 1-ethynyl-4-iodobenzene. This compound is hypothesized to play a role in cross-coupling reactions, such as Sonogashira couplings, where copper acetylides facilitate carbon-carbon bond formation between aryl halides and terminal alkynes . The ethynyl group acts as a ligand for copper(I), stabilizing the metal center and enabling catalytic or stoichiometric participation in organic transformations.

Properties

CAS No.

13408-11-2

Molecular Formula

C8H4CuI

Molecular Weight

290.57 g/mol

IUPAC Name

copper(1+);1-ethynyl-4-iodobenzene

InChI

InChI=1S/C8H4I.Cu/c1-2-7-3-5-8(9)6-4-7;/h3-6H;/q-1;+1

InChI Key

WHQNUBWASOOLNR-UHFFFAOYSA-N

Canonical SMILES

[C-]#CC1=CC=C(C=C1)I.[Cu+]

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs: Metal-Acetylide Complexes

Triethyl((4-Iodophenyl)Ethynyl)Germane

  • Formula : C₁₃H₁₆GeI
  • Synthesis : Prepared via C–H functionalization using 1-ethynyl-4-iodobenzene and a germanium precursor, yielding 72% after purification .
  • Application : Serves as an orthogonal cross-coupling partner in organic synthesis, leveraging the germanium-ethynyl bond’s stability and reactivity.
  • Key Difference : Replacing copper(I) with germanium alters the compound’s redox properties and coupling efficiency. Copper acetylides typically exhibit higher catalytic activity in cross-couplings, whereas germanium derivatives prioritize stability.

Copper(6,6′-Dimethyl-2,2′-Bipyridine)₂²⁺/¹⁺ Redox Couple

  • Application : Achieves 10.3% power conversion efficiency in dye-sensitized solar cells (DSSCs) due to its low energy loss (0.11 eV driving force) and high open-circuit voltage .
  • The bipyridine ligands enhance electron transfer kinetics, contrasting with the ethynyl ligand’s role in covalent bond formation.

Functional Analogs: Iodo-Substituted Aromatic Compounds

1-(Ethoxymethoxy)-4-Iodobenzene

  • Formula : C₉H₁₁IO₂
  • Properties : 95% purity; exhibits hazards including skin/eye irritation (H315, H319) and respiratory irritation (H335) .
  • Application : Primarily used as a building block in organic synthesis. The ethoxymethoxy group introduces steric and electronic effects distinct from the ethynyl group in 1-ethynyl-4-iodobenzene.
  • Key Difference : The absence of a metal center limits its utility in catalytic cycles but enhances stability for storage and handling.

Comparative Data Table

Compound Formula Key Application Yield/Efficiency Hazard Profile Reference
Copper(1+);1-ethynyl-4-iodobenzene Not reported Cross-coupling reactions Not reported Inferred reactivity risks
Triethyl((4-iodophenyl)ethynyl)germane C₁₃H₁₆GeI Orthogonal cross-coupling 72% yield Not reported
[Copper(bipyridine)₂]²⁺/¹⁺ C₂₂H₂₄CuN₄²⁺ DSSC redox mediator 10.3% efficiency Low toxicity in device context
1-(Ethoxymethoxy)-4-iodobenzene C₉H₁₁IO₂ Synthetic intermediate 95% purity H315, H319, H335

Research Implications and Limitations

Similarly, the 72% yield of the germanium analog implies room for optimization in copper acetylide synthesis.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of copper(I) complexes with 1-ethynyl-4-iodobenzene to improve yield and purity?

  • Methodological Answer : Optimize reaction conditions (e.g., solvent polarity, temperature, and stoichiometry) using controlled experiments. For example, polar aprotic solvents like DMF may enhance solubility of the aryl iodide, while inert atmospheres (argon/nitrogen) prevent copper(I) oxidation. Monitor purity via HPLC or GC-MS, and confirm crystallinity through X-ray diffraction (if applicable) .
  • Data Consideration : Track yields across trials and correlate with solvent dielectric constants or copper(I) precursor reactivity (e.g., CuI vs. CuBr). Purity can be quantified using integration of NMR spectra for byproduct peaks .

Q. What spectroscopic techniques are most effective for characterizing the coordination environment in copper(I)-ethynylarene complexes?

  • Methodological Answer : Use a combination of:

  • FT-IR to identify ν(C≡C) shifts (expected ~2100 cm⁻¹ for terminal alkynes) and monitor coordination-induced changes.
  • NMR (¹H, ¹³C) to observe deshielding of ethynyl protons and coupling patterns.
  • XPS to confirm copper oxidation state (Cu(I) binding energy ~932.5 eV).
    Cross-validate with computational methods (DFT) for electronic structure insights .

Advanced Research Questions

Q. How should researchers address discrepancies in reported catalytic activity between copper(I)-ethynylarene complexes and other transition metal catalysts (e.g., Pd or Ni systems)?

  • Methodological Answer : Conduct comparative kinetic studies under identical conditions (solvent, temperature, substrate scope). Use stopped-flow techniques to track intermediate formation. Analyze turnover frequencies (TOF) and activation parameters (ΔH‡, ΔS‡) to differentiate mechanistic pathways (e.g., radical vs. polar mechanisms). Reference electrochemical data (cyclic voltammetry) to compare redox potentials of catalytic species .
  • Data Contradiction Analysis : If catalytic efficiency varies, investigate ligand lability via variable-temperature NMR or EXAFS to assess dynamic coordination behavior .

Q. What computational modeling approaches are suitable for studying electronic interactions in copper(I)-ethynylarene systems?

  • Methodological Answer : Employ density functional theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (LANL2DZ for Cu, 6-31G* for light atoms). Calculate:

  • Frontier molecular orbitals (HOMO/LUMO) to predict reactivity.
  • Natural Bond Orbital (NBO) charges to quantify charge transfer.
  • Non-covalent interaction (NCI) plots to visualize steric effects.
    Validate against experimental UV-vis and emission spectra .

Experimental Design & Reproducibility

Q. What steps ensure reproducibility in copper(I)-mediated coupling reactions using 1-ethynyl-4-iodobenzene?

  • Methodological Answer :

  • Precision in Reagent Handling : Use rigorously dried solvents (e.g., molecular sieves) and standardized copper(I) sources (e.g., CuI recrystallized from acetonitrile).
  • In Situ Characterization : Monitor reactions via real-time techniques like Raman spectroscopy or inline NMR.
  • Detailed Reporting : Include full experimental parameters (e.g., ramp rates, stirring speeds) in supplementary materials, adhering to journal guidelines for compound characterization .

Q. How can researchers resolve conflicting literature data on the stability of copper(I)-ethynylarene complexes in aerobic vs. anaerobic conditions?

  • Methodological Answer : Design controlled stability assays using:

  • Oxygen Sensitivity Tests : Expose complexes to controlled O₂ levels (via glovebox vs. ambient conditions) and track decomposition via UV-vis or EPR.
  • Accelerated Aging Studies : Use elevated temperatures to simulate long-term stability and apply Arrhenius kinetics to extrapolate shelf life.
    Cross-reference with XANES to detect oxidation state changes .

Ethical & Collaborative Considerations

Q. What strategies enhance interdisciplinary collaboration when studying copper(I)-ethynylarene systems for materials science applications?

  • Methodological Answer : Establish shared protocols for data exchange (e.g., crystallographic CIF files, spectroscopic raw data). Use platforms like Zenodo for open-access deposition. Coordinate with theoreticians early to align experimental and computational workflows .

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